molecular formula C16H14ClNO2 B3384688 N-(3-acetylphenyl)-2-chloro-2-phenylacetamide CAS No. 568551-26-8

N-(3-acetylphenyl)-2-chloro-2-phenylacetamide

Cat. No.: B3384688
CAS No.: 568551-26-8
M. Wt: 287.74 g/mol
InChI Key: XFABMDZCLFWKQA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-chloro-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro group attached to the alpha carbon of the acetamide, and a phenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-chloro-2-phenylacetamide typically involves the reaction of 3-acetylphenylamine with 2-chloro-2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-acetylphenyl)-2-chloro-2-phenylacetamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-2-chloro-2-phenylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-2-chloro-2-phenylacetamide
  • N-(3-acetylphenyl)-2-bromo-2-phenylacetamide
  • N-(3-acetylphenyl)-2-chloro-2-(4-methylphenyl)acetamide

Comparison: N-(3-acetylphenyl)-2-chloro-2-phenylacetamide is unique due to the specific positioning of the acetyl and chloro groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-chloro-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11(19)13-8-5-9-14(10-13)18-16(20)15(17)12-6-3-2-4-7-12/h2-10,15H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFABMDZCLFWKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264442
Record name N-(3-Acetylphenyl)-α-chlorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568551-26-8
Record name N-(3-Acetylphenyl)-α-chlorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568551-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-α-chlorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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